molecular formula C19H18N2O2S B2439259 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 1903404-55-6

8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2439259
CAS No.: 1903404-55-6
M. Wt: 338.43
InChI Key: BBLVDEBJCVYMIB-UHFFFAOYSA-N
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Description

8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a thiophene-carbonyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the thiophene-carbonyl-piperidine moiety. These intermediates are then coupled through an ether linkage. Common synthetic routes include:

    Step 1: Synthesis of the quinoline core via cyclization reactions.

    Step 2: Preparation of the thiophene-carbonyl-piperidine moiety through acylation and cyclization reactions.

    Step 3: Coupling of the two intermediates using etherification reactions under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted quinoline derivatives.

Scientific Research Applications

8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial properties.

    Thiophene derivatives: Widely studied for their electronic properties.

    Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.

Uniqueness

8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-quinolin-8-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(15-8-12-24-13-15)21-10-6-16(7-11-21)23-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLVDEBJCVYMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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